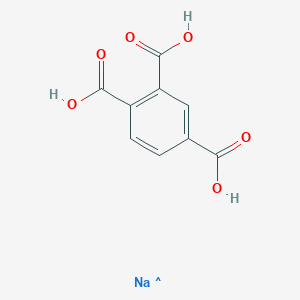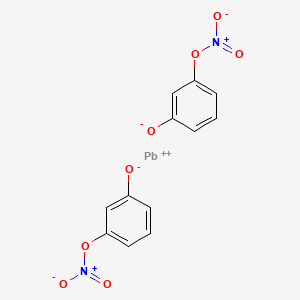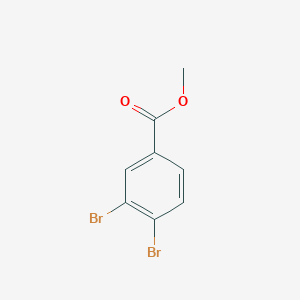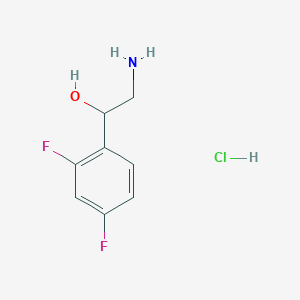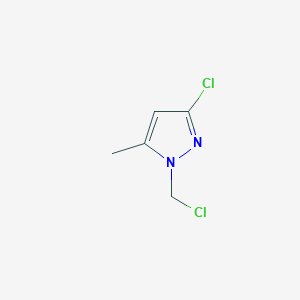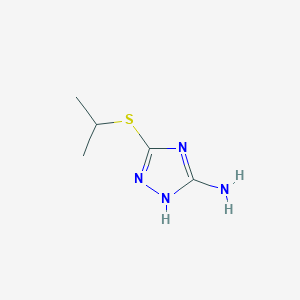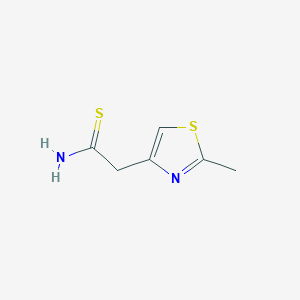
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one
Descripción general
Descripción
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one, also known as thiosemicarbazone, is a chemical compound that has gained significant attention in the scientific community due to its diverse biological activities. Thiosemicarbazone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone is not fully understood. However, it has been reported that (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone exhibits its biological activities by interacting with various cellular targets, including DNA, RNA, and proteins. Thiosemicarbazone has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to inhibit the activity of ribonucleotide reductase, an enzyme involved in nucleotide metabolism, which results in the depletion of intracellular nucleotide pools.
Biochemical and Physiological Effects:
Thiosemicarbazone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix, which results in the inhibition of angiogenesis. Furthermore, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been shown to reduce oxidative stress and inflammation in neurodegenerative disorders by activating the Nrf2-ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiosemicarbazone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various biological assays. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to exhibit low toxicity in vitro and in vivo. However, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has several limitations, including its poor solubility in aqueous solutions, which limits its bioavailability. Furthermore, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to exhibit instability in acidic and basic conditions, which limits its use in certain biological assays.
Direcciones Futuras
Thiosemicarbazone has shown promising results in various biological assays and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on optimizing the synthesis method of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone to improve its bioavailability and stability. Additionally, future studies should investigate the mechanism of action of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone to identify its cellular targets and pathways. Furthermore, future research should investigate the potential of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone as a combination therapy with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Thiosemicarbazone has been extensively studied in the scientific community for its potential therapeutic applications. The compound has shown promising results in various diseases, including cancer, viral infections, and neurodegenerative disorders. Thiosemicarbazone has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been shown to exhibit antiviral activity against various viruses, including HIV, Zika virus, and hepatitis B virus. Furthermore, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neurodegenerative disorders.
Propiedades
IUPAC Name |
(2E,5Z)-5-benzylidene-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-2-9-19-14(20)13(11-12-6-4-3-5-7-12)22-16(19)18-15-17-8-10-21-15/h2-8,10-11H,1,9H2/b13-11-,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRZYUHGRJVKMY-SSEHEHRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CC=C2)/S/C1=N/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)
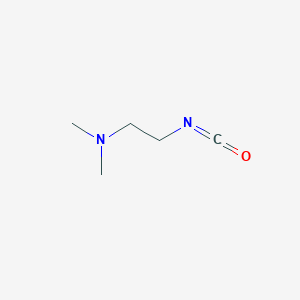
![4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime](/img/structure/B3269560.png)
![5-Iodobenzo[c][1,2,5]oxadiazole](/img/structure/B3269576.png)
